Compound Description: This compound is a patented pharmaceutical intended for use in humans and animals. [] It functions as a p38 MAP kinase inhibitor, exhibiting potential for treating autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, type 1 diabetes, asthma, inflammatory bowel disease, systemic lupus erythematosus, inflammation accompanying infectious states, psoriasis, Crohn's disease, ulcerative colitis, chronic obstructive pulmonary disease, multiple sclerosis, atopic dermatitis, and graft versus host disease. []
Relevance: This compound shares a structural similarity with N-(3,5-difluorophenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, specifically the presence of a 3,5-difluorophenyl moiety. [] The target compound also features a 3,5-difluorophenyl group, making these two compounds structurally related.
Relevance: MK-0731 exhibits structural similarities to N-(3,5-difluorophenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in several aspects. Both compounds share a difluorophenyl group, although the fluorine positions differ (2,5-difluorophenyl in MK-0731 versus 3,5-difluorophenyl in the target compound). [] More importantly, both compounds contain a hydroxymethyl (-CH2OH) substituent. This shared feature is noteworthy as it was specifically introduced to MK-0731 to address potency issues but also led to Pgp efflux challenges. []
Compound Description: This compound, designated as compound 48 in the study, represents a sulfide analog of the potassium channel opener flupirtine. [] It exhibits potent KV7.2/KV7.3 channel opening activity with a significantly improved toxicity/activity ratio compared to flupirtine. [] This improved profile arises from the elimination of the risk of quinone formation, a detrimental metabolic pathway associated with flupirtine's hepatotoxicity. []
Relevance: Compound 48 shares the 3,5-difluorophenyl moiety with N-(3,5-difluorophenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide. [] This structural feature distinguishes this compound from other flupirtine analogs, highlighting its relevance to the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.